![molecular formula C22H26N2O5 B3366768 Reserpilinic acid CAS No. 14358-76-0](/img/structure/B3366768.png)
Reserpilinic acid
Overview
Description
Reserpilinic acid is a naturally occurring triterpenoid compound found in the roots of the medicinal plant, Polyalthia longifolia. This compound has been gaining attention in the scientific community due to its potential therapeutic properties. Reserpilinic acid has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of reserpilinic acid is not fully understood. However, it has been suggested that reserpilinic acid exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Additionally, reserpilinic acid has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
Reserpilinic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, reserpilinic acid has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
Reserpilinic acid has several advantages for lab experiments. It is a natural compound that can be easily extracted from medicinal plants. Additionally, reserpilinic acid has been found to be relatively non-toxic and safe for use in animal models. However, there are some limitations to using reserpilinic acid in lab experiments. It can be difficult to obtain large quantities of reserpilinic acid through extraction methods. Additionally, the chemical synthesis of reserpilinic acid can be complex and time-consuming.
Future Directions
There are several future directions for research on reserpilinic acid. One potential area of research is the development of reserpilinic acid-based drugs for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, reserpilinic acid could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the synergistic effects of reserpilinic acid with other natural compounds could be investigated for their potential therapeutic benefits.
In conclusion, reserpilinic acid is a promising compound for scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a compound of interest for further study. The biochemical and physiological effects of reserpilinic acid have been studied extensively, and its mechanism of action is still being explored. While there are some limitations to using reserpilinic acid in lab experiments, there are several future directions for research on this compound.
Scientific Research Applications
Reserpilinic acid has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, reserpilinic acid has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, reserpilinic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-11-15-9-24-5-4-12-14-7-19(27-2)20(28-3)8-17(14)23-21(12)18(24)6-13(15)16(10-29-11)22(25)26/h7-8,10-11,13,15,18,23H,4-6,9H2,1-3H3,(H,25,26)/t11-,13-,15-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGWBVPRZZLPW-MCTKYDIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162472 | |
Record name | (3beta,19alpha,20alpha)-16,17-Didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reserpilinic acid | |
CAS RN |
14358-76-0 | |
Record name | Reserpilinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14358-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reserpilinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,19alpha,20alpha)-16,17-Didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESERPILINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H1Y5T90KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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